molecular formula C15H13N3OS B3499842 2-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol CAS No. 81518-33-4

2-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B3499842
CAS No.: 81518-33-4
M. Wt: 283.4 g/mol
InChI Key: NFEPEHYQTDIYCQ-UHFFFAOYSA-N
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Description

2-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and a phenol group, along with a methylthio substituent

Properties

IUPAC Name

2-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-20-15-17-16-14(12-9-5-6-10-13(12)19)18(15)11-7-3-2-4-8-11/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEPEHYQTDIYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81518-33-4
Record name Phenol, 2-(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081518334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol typically involves multi-step reactionsThe reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid, bromine.

Major Products Formed

Scientific Research Applications

2-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, enhancing its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)phenol
  • 2-(Methylthio)ethanol
  • 2-methyl-5-[(methylthio)methyl]furan

Uniqueness

2-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol
Reactant of Route 2
Reactant of Route 2
2-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol

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